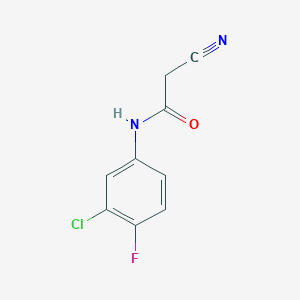

N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide

Description

BenchChem offers high-quality N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFN2O/c10-7-5-6(1-2-8(7)11)13-9(14)3-4-12/h1-2,5H,3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRDXNYGEOLWCLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CC#N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353254 | |

| Record name | N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219529-31-4 | |

| Record name | N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide structure

An In-depth Technical Guide to N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide: Synthesis, Characterization, and Potential Applications

Abstract

N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide is a halogenated aromatic amide belonging to the cyanoacetamide class of compounds. This scaffold is of significant interest in medicinal chemistry and materials science due to its versatile reactivity and diverse biological activities. This technical guide provides a comprehensive overview of the molecule's structure, physicochemical properties, a detailed synthesis protocol, and methods for its analytical characterization. Authored from the perspective of a Senior Application Scientist, this document explains the causality behind experimental choices, grounding theoretical knowledge in practical application for researchers in drug discovery and chemical synthesis. We further explore the potential biological significance of this compound, drawing insights from the well-documented roles of the cyanoacetamide core and halogenated phenyl rings in bioactive molecules.

Introduction: The Cyanoacetamide Scaffold in Medicinal Chemistry

The cyanoacetamide functional group is a cornerstone in the synthesis of a wide array of heterocyclic compounds, including pyrazole, pyridine, and pyrimidine derivatives.[1] Its utility stems from the presence of three reactive centers: the active methylene group, the nitrile, and the amide. This trifecta of reactivity allows for a diverse range of chemical transformations, making it a privileged scaffold in synthetic chemistry.

From a drug development perspective, the cyanoacetamide moiety is found in numerous compounds exhibiting a broad spectrum of biological activities. These include roles as antihistaminic agents, enzyme inhibitors, and antimicrobial compounds.[2] The incorporation of a nitrile group can enhance a molecule's metabolic stability and its ability to act as a hydrogen bond acceptor, which is crucial for binding to biological targets such as enzyme active sites.[3] The specific compound of interest, N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide, combines this versatile core with a di-halogenated phenyl ring, a substitution pattern known to modulate pharmacokinetic and pharmacodynamic properties.

Physicochemical and Structural Characterization

A foundational understanding of a compound's physical and chemical properties is critical for its synthesis, handling, and application.

Identity and Nomenclature

The unambiguous identification of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide is established through its standardized nomenclature and registry numbers.

| Identifier | Value | Source |

| IUPAC Name | N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide | [4] |

| CAS Number | 219529-31-4 | [5] |

| Molecular Formula | C₉H₆ClFN₂O | [5] |

| Molecular Weight | 212.61 g/mol | [5] |

| Canonical SMILES | C1=CC(=C(C=C1F)Cl)NC(=O)CC#N | [4] |

| InChI Key | KRDXNYGEOLWCLC-UHFFFAOYSA-N | [4] |

Computed Physicochemical Properties

Computational models provide valuable estimations of a molecule's properties, guiding experimental design and predicting its behavior in biological systems. The following properties are computationally derived and serve as a baseline for experimental verification.

| Property | Predicted Value | Significance in Drug Development |

| LogP | 1.91 | Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability.[4] |

| Hydrogen Bond Donors | 1 | The amide N-H group can participate in hydrogen bonding with target proteins.[4] |

| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and nitrile nitrogen can act as hydrogen bond acceptors, contributing to binding affinity.[4] |

Synthesis and Purification

The synthesis of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide is most logically achieved via an acylation reaction between the corresponding aniline and a suitable cyanoacetylating agent. This approach is a standard and reliable method for amide bond formation.

Retrosynthetic Analysis and Rationale

The primary disconnection for the target molecule is at the amide bond. This retrosynthetic step yields two commercially available or readily synthesizable starting materials: 3-chloro-4-fluoroaniline and a cyanoacetic acid derivative. The reaction of an amine with an activated carboxylic acid (or its ester) is a high-yielding and well-established transformation. Using ethyl cyanoacetate is often preferred due to its ease of handling and the straightforward removal of the ethanol byproduct.

Detailed Step-by-Step Synthesis Protocol

This protocol describes the synthesis via direct amidation using ethyl cyanoacetate. The rationale for this choice is its efficiency and the avoidance of harsh coupling agents, which simplifies purification.

Materials:

-

3-chloro-4-fluoroaniline

-

Ethyl cyanoacetate

-

Toluene (or another high-boiling point, inert solvent)

-

Sodium metal (catalytic amount) or Sodium ethoxide

-

Hydrochloric acid (1M HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-4-fluoroaniline (1.0 eq) in toluene.

-

Addition of Reagents: Add ethyl cyanoacetate (1.1 eq) to the solution. Causality: A slight excess of the ester ensures the complete consumption of the limiting aniline reagent.

-

Initiation: Add a small, freshly cut piece of sodium metal or a catalytic amount of sodium ethoxide. Causality: The base acts as a catalyst to deprotonate the aniline, increasing its nucleophilicity and facilitating the attack on the ester carbonyl.

-

Reflux: Heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is complete when the aniline spot is no longer visible.

-

Work-up:

-

Cool the mixture to room temperature.

-

Carefully quench any remaining sodium with a small amount of ethanol.

-

Wash the organic layer sequentially with 1M HCl (to remove any unreacted aniline), water, and saturated sodium bicarbonate solution (to remove any acidic impurities).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water. Causality: Recrystallization is an effective method for purifying solid organic compounds, removing trace impurities and leading to a crystalline final product. Filter the purified crystals and dry under vacuum.

Purification and Characterization Workflow

A systematic workflow is essential to ensure the identity and purity of the synthesized compound before its use in further applications.

Spectroscopic and Analytical Characterization

The definitive confirmation of the structure and purity of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide requires a suite of analytical techniques.

Rationale for Analytical Techniques

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that can further confirm the structure.

-

Infrared Spectroscopy (IR): Identifies the key functional groups present in the molecule, such as the C≡N (nitrile), C=O (amide), and N-H (amide) bonds.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

Expected Spectroscopic Data

While experimental data must be acquired, the expected spectral features can be predicted from the structure:

-

¹H NMR: Expect signals in the aromatic region (around 7-8 ppm) corresponding to the three protons on the phenyl ring, showing splitting patterns consistent with their positions relative to the Cl and F substituents. A singlet for the methylene (-CH₂-) protons adjacent to the cyano and carbonyl groups would appear around 3.5-4.0 ppm. A broad singlet for the amide N-H proton would be observed further downfield.

-

¹³C NMR: Expect distinct signals for the nine carbon atoms, including the nitrile carbon (~115-120 ppm), the carbonyl carbon (~160-170 ppm), and aromatic carbons, with their chemical shifts influenced by the halogen substituents.

-

IR (cm⁻¹): Expect characteristic absorption bands for the N-H stretch (~3300), the C≡N stretch (~2250), and the amide C=O stretch (~1680).

-

MS (ESI+): Expect a prominent peak for the molecular ion [M+H]⁺ at m/z 213.0, corresponding to the protonated molecule. The isotopic pattern for one chlorine atom (M and M+2 peaks in a ~3:1 ratio) would be a key diagnostic feature.

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of the synthesized N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide.

Instrumentation & Reagents:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Sample prepared in Acetonitrile (~1 mg/mL)

Protocol:

-

System Preparation: Equilibrate the column with a starting mixture of Mobile Phase A and B (e.g., 90:10) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Sample Injection: Inject 10 µL of the prepared sample onto the column.

-

Gradient Elution: Run a linear gradient to increase the concentration of Mobile Phase B. Causality: A gradient is used to ensure that compounds with different polarities are effectively separated and eluted as sharp peaks.

-

0-15 min: 10% to 90% B

-

15-18 min: Hold at 90% B

-

18-20 min: Return to 10% B

-

-

Data Acquisition: Monitor the eluent at a wavelength of 254 nm. Causality: The aromatic ring in the molecule will absorb UV light, allowing for sensitive detection.

-

Analysis: Integrate the peaks in the resulting chromatogram. Purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage. A pure sample should exhibit a single major peak.

Potential Biological Significance and Applications

While specific biological data for N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide is not widely published, its structural features allow for informed hypotheses regarding its potential applications.

The Role of Halogenated Phenyl Rings in Bioactivity

The presence of chlorine and fluorine on the phenyl ring is a common strategy in medicinal chemistry. Halogens, particularly fluorine, can significantly alter a molecule's properties by:

-

Increasing Metabolic Stability: Blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.

-

Modulating Lipophilicity: Enhancing the ability of the molecule to cross cell membranes.[6]

-

Altering pKa: Influencing the acidity/basicity of nearby functional groups.

-

Engaging in Halogen Bonding: Forming specific, non-covalent interactions with biological targets.

Studies on related N-(substituted phenyl)-2-chloroacetamides have shown that halogenated derivatives, including N-(4-chlorophenyl) and N-(4-fluorophenyl) analogues, possess significant antimicrobial activity, which is attributed to their high lipophilicity.[6]

Hypothesis: Potential as a Kinase Inhibitor Intermediate

The broader class of N-phenylacetamides serves as a key structural motif in many kinase inhibitors. For instance, derivatives of N-phenyl-2-cyanoacetamide have been explored as inhibitors of Aurora Kinase B, a crucial regulator of cell division and a target in cancer therapy.[7] The N-(3-chloro-4-fluorophenyl) group can serve as a key fragment that anchors within the ATP-binding pocket of a kinase, with the cyanoacetamide portion providing a vector for further chemical elaboration to enhance potency and selectivity.

Safety, Handling, and Storage

Proper safety precautions are mandatory when handling any chemical compound. Based on supplier safety data, N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide should be handled with care.[4]

| Hazard Category | GHS Statement | Precautionary Measures |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. P264: Wash hands thoroughly after handling. |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion and Future Directions

N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide is a synthetically accessible compound with significant potential as a building block in medicinal chemistry and materials science. Its structure combines the reactive versatility of the cyanoacetamide core with the modulating effects of a di-halogenated phenyl ring. This guide has provided a robust framework for its synthesis, purification, and characterization, grounded in the principles of organic chemistry and laboratory best practices.

Future research should focus on the experimental validation of its biological activity. Screening this compound against a panel of kinases, bacterial strains, and fungal pathogens would be a logical next step to test the hypotheses presented. Furthermore, its utility as a synthetic intermediate could be explored by leveraging the reactivity of its methylene and nitrile groups to construct novel heterocyclic systems.

References

-

Sanjay Chemicals (India) Pvt. Ltd. (n.d.). CYANOACETAMIDE. Retrieved January 31, 2026, from [Link]

- Google Patents. (2020). CN111925302A - Synthesis method of cyanoacetamide.

-

Al-Ostath, A., et al. (2023). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. National Institutes of Health. Retrieved January 31, 2026, from [Link]

-

PubChem. (n.d.). N-(3-Chloro-4-fluorophenyl)acetamide. Retrieved January 31, 2026, from [Link]

-

Organic Syntheses. (n.d.). Cyanoacetamide. Retrieved January 31, 2026, from [Link]

-

Chemsrc. (n.d.). N-(4-Chlorophenyl)-2-cyanoacetamide. Retrieved January 31, 2026, from [Link]

-

ResearchGate. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Retrieved January 31, 2026, from [Link]

-

Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. Retrieved January 31, 2026, from [Link]

-

NIST. (n.d.). 3-Chloro-4-fluoroacetophenone. Retrieved January 31, 2026, from [Link]

-

ChemSynthesis. (n.d.). 2-cyanoacetamide. Retrieved January 31, 2026, from [Link]

-

Rosli, M. A., et al. (2012). N-(3-Chloro-4-fluorophenyl)acetamide. National Institutes of Health. Retrieved January 31, 2026, from [Link]

-

Wikipedia. (n.d.). Cyanoacetamide. Retrieved January 31, 2026, from [Link]

-

PubChem. (n.d.). Cyanoacetamide. Retrieved January 31, 2026, from [Link]

-

Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. Retrieved January 31, 2026, from [Link]

-

PubChem. (n.d.). N-(3-chlorophenyl)-2-cyanoacetamide. Retrieved January 31, 2026, from [Link]

-

Wikipedia. (n.d.). Chloroacetamide. Retrieved January 31, 2026, from [Link]

-

Božić, D. D., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. Retrieved January 31, 2026, from [Link]

-

Al-Ghorbani, M., et al. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Neliti. Retrieved January 31, 2026, from [Link]

-

Kumar, A., et al. (2020). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. PubMed Central. Retrieved January 31, 2026, from [Link]

Sources

- 1. sanjaychemindia.com [sanjaychemindia.com]

- 2. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyanoacetamide | C3H4N2O | CID 7898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. scbt.com [scbt.com]

- 6. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide derivatives

An In-Depth Technical Guide to the Biological Activity of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide Derivatives

Executive Summary

The N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide scaffold represents a privileged structure in modern medicinal chemistry. This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of its derivatives. Cyanoacetamides are highly versatile precursors for a wide range of heterocyclic compounds, owing to their reactive cyano and carbonyl groups and the active methylene bridge.[1][2] The incorporation of a 3-chloro-4-fluorophenyl moiety often enhances biological efficacy, primarily by increasing lipophilicity, which facilitates passage through cellular membranes.[3] This document synthesizes current research to explore the significant antimicrobial and anticancer properties exhibited by these derivatives, detailing the underlying mechanisms of action and the experimental methodologies used for their evaluation. It is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical class for the discovery of novel therapeutic agents.

The Chemical and Pharmacological Rationale

The Cyanoacetamide Core: A Versatile Synthon

Cyanoacetamide derivatives are foundational building blocks in heterocyclic synthesis.[1] Their polyfunctional nature, featuring both nucleophilic (amino group, active methylene) and electrophilic (cyano, carbonyl carbons) centers, allows them to serve as precursors for a vast array of pharmacologically active molecules.[1][2] The reactivity of the active methylene group is frequently exploited in Knoevenagel condensation reactions to create more complex molecular architectures, making these compounds indispensable in the synthesis of novel bioactive agents.[4]

Strategic Importance of the 3-Chloro-4-fluorophenyl Group

The substitution pattern on the N-phenyl ring is critical for modulating the pharmacological profile of acetamide derivatives. Halogenation, in particular, plays a crucial role:

-

Lipophilicity: The presence of chlorine and fluorine atoms significantly increases the molecule's lipophilicity. This property is paramount for bioavailability and the ability to penetrate the phospholipid bilayers of both mammalian and microbial cells.[3]

-

Electronic Effects: The electron-withdrawing nature of halogens can influence the binding affinity of the molecule to its biological targets, potentially enhancing potency.

-

Metabolic Stability: Halogen substitution can block sites of oxidative metabolism, thereby increasing the half-life of the compound in vivo.

The combination of these features makes the 3-chloro-4-fluorophenyl moiety a highly desirable substituent in the design of new drug candidates.

General Synthesis Strategy

The most common and efficient method for synthesizing N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide derivatives involves the direct condensation of an appropriately substituted amine with a cyanoacetic acid ester, typically ethyl cyanoacetate.[2] This straightforward approach provides high yields and purity.

Caption: General synthesis workflow for N-aryl-2-cyanoacetamides.

Principal Biological Activities

Derivatives of the N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide core have demonstrated significant potential in two primary therapeutic areas: antimicrobial and anticancer applications.

Antimicrobial Activity

Various studies have highlighted the efficacy of N-phenylacetamide derivatives against a spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[3][5][6]

3.1.1 Mechanism of Action

The primary mechanism is believed to be linked to the compound's lipophilicity. Derivatives bearing halogenated phenyl rings are particularly effective due to their enhanced ability to traverse the microbial cell membrane and disrupt cellular functions.[3] Once inside the cell, these compounds may interfere with essential biosynthetic pathways. For instance, related thiazole-containing structures have been shown to inhibit the biosynthesis of bacterial lipids.[7]

3.1.2 Structure-Activity Relationship (SAR)

Research indicates that the nature and position of substituents on the phenyl ring significantly influence antimicrobial potency.

-

Compounds with hydroxyl (-OH) and nitro (-NO2) groups on an associated phenyl ring have shown good antibacterial activity.[5]

-

A methoxy (-OCH3) group has been linked to moderate antifungal activity.[5]

-

Halogenated para-substituted phenyl rings are among the most active, a direct consequence of high lipophilicity.[3]

3.1.3 Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for quantifying the in vitro antimicrobial activity of a compound. It determines the lowest concentration of the agent that prevents visible microbial growth.

Step-by-Step Methodology:

-

Inoculum Preparation: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Preparation: The test compound is dissolved in a solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.

-

Serial Dilution: The stock solution is serially diluted (typically two-fold) in a 96-well microtiter plate containing sterile growth medium. This creates a gradient of compound concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls:

-

Positive Control: Wells containing medium and inoculum only (no compound) to ensure microbial viability.

-

Negative Control: Wells containing medium and the highest concentration of the compound, but no inoculum, to check for compound sterility and color interference.

-

Solvent Control: Wells containing medium, inoculum, and the highest concentration of the solvent (DMSO) used, to rule out any antimicrobial effect of the solvent itself.

-

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Result Determination: The MIC is recorded as the lowest compound concentration at which no visible growth (turbidity) is observed. This can be assessed visually or by using a plate reader to measure optical density.

Caption: Standard workflow for a Minimum Inhibitory Concentration (MIC) assay.

Anticancer Activity

Cyanoacetamide derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines, including prostate (PC3), liver (HepG2), and breast (MCF-7).[8][9]

3.2.1 Mechanisms of Action

The anticancer effects of these compounds are often multi-faceted, targeting key pathways involved in cancer cell proliferation and survival.

-

Apoptosis Induction: Certain derivatives have been shown to induce a cytocidal effect by up-regulating key apoptotic proteins such as Caspase-3 and Caspase-9.[9] Caspase-9 is an initiator caspase in the intrinsic apoptotic pathway, which, upon activation, cleaves and activates executioner caspases like Caspase-3, leading to programmed cell death.

-

Anti-Metastatic Effects: Inhibition of matrix metalloproteinases (MMP-2 and MMP-9), enzymes crucial for tumor invasion and metastasis, has been observed.[9]

-

Anti-Angiogenic Effects: Downregulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) expression can suppress the formation of new blood vessels that tumors need to grow.[9]

-

Kinase Inhibition: Related N-phenylacetamide structures have been developed as potent and selective inhibitors of key cell cycle regulators like Aurora Kinase B (AURKB), a promising target for cancer therapy.[10]

Caption: Intrinsic apoptosis pathway induced by cyanoacetamide derivatives.

3.2.2 Experimental Protocol: In Vitro Cytotoxicity (SRB) Assay

The Sulforhodamine B (SRB) assay is a reliable and widely used method for determining cytotoxicity by measuring drug-induced cell loss.[7] It relies on the ability of SRB to bind to basic amino acids in cellular proteins under mildly acidic conditions.

Step-by-Step Methodology:

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are exposed to various concentrations of the test compound (prepared by serial dilution) for a specified period, typically 48-72 hours.[7]

-

Cell Fixation: After incubation, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[7] This step terminates the reaction and fixes cellular proteins.

-

Washing: The plate is washed multiple times with water to remove TCA, unbound metabolites, and serum proteins.

-

Staining: The fixed cells are stained with a 0.4% (w/v) solution of SRB in 1% acetic acid for 30 minutes.[7]

-

Wash and Dry: Unbound dye is removed by washing with 1% acetic acid. The plate is then allowed to air dry.[7]

-

Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.[7]

-

Data Acquisition: The optical density (OD) of each well is measured using a microplate reader at a wavelength of approximately 510 nm. The OD is directly proportional to the total cellular protein mass.

-

Analysis: The percentage of cell survival is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the resulting dose-response curve.

Summary of Quantitative Data

The following tables summarize representative biological activity data for acetamide derivatives from the literature to provide a comparative baseline.

Table 1: Representative Antimicrobial Activity of Related Acetamide Derivatives

| Compound Class | Target Organism | Activity Metric | Value (µM) | Reference |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | S. aureus | MIC | 13.4 | [7] |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | C. albicans | MIC | 13.4 | [7] |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | A. niger | MIC | 13.4 | [7] |

Table 2: Representative Anticancer Activity of Related Acetamide Derivatives

| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |

| 2-(4-Fluorophenyl)-N-phenylacetamide | PC3 (Prostate) | IC50 | 52 | [8] |

| 2-(4-Fluorophenyl)-N-phenylacetamide | PC3 (Prostate) | IC50 | 80 | [8] |

| 2-(4-Fluorophenyl)-N-phenylacetamide | MCF-7 (Breast) | IC50 | 100 | [8] |

| Fluorophenyl-1,3,4-thiadiazole | MCF-7 (Breast) | IC50 | ~52-55 | [11] |

Conclusion and Future Perspectives

The N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide scaffold is a highly promising platform for the development of novel therapeutic agents. The derivatives exhibit a compelling range of biological activities, most notably as antimicrobial and anticancer agents. The inherent synthetic tractability of the core structure allows for extensive chemical modification, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties through systematic Structure-Activity Relationship (SAR) studies.

Future research should focus on:

-

Lead Optimization: Synthesizing and screening a broader library of derivatives to improve potency and selectivity.

-

Mechanism Deconvolution: Conducting detailed biochemical and cellular assays to precisely identify the molecular targets and pathways modulated by the most active compounds.

-

In Vivo Evaluation: Advancing lead candidates to preclinical animal models to assess their efficacy, safety, and pharmacokinetic profiles.

References

-

Ahsan, M.J., et al. (n.d.). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. ResearchGate. Available at: [Link]

-

Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. Available at: [Link]

-

Prabakaran, A.S., et al. (2012). N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769. Available at: [Link]

-

Gavran, A., et al. (2022). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 73(2), 115–128. Available at: [Link]

-

Ghorab, M.M., Al-Said, M.S., & El-Gazzar, M.G. (2017). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. Anti-cancer agents in medicinal chemistry, 17(9), 1276–1287. Available at: [Link]

-

Missioui, H., et al. (2023). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 8(3), x230214. Available at: [Link]

-

Prabakaran, A.S., et al. (2012). N-(3-Chloro-4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o703. Available at: [Link]

-

Li, H., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. Available at: [Link]

-

Uddin, M.R., et al. (2024). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. Results in Chemistry, 7, 101410. Available at: [Link]

-

Chen, Y.R., et al. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Iconic Research and Engineering Journals, 3(12). Available at: [Link]

-

Fadda, A.A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry. Available at: [Link]

-

Kumar, V., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. Chemistry Central Journal, 13(1), 49. Available at: [Link]

-

Ghozlan, S.A.S., et al. (n.d.). Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). N-(3-chlorophenyl)-2-cyanoacetamide. Available at: [Link]

-

Furtak, M., et al. (2024). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 29(14), 3290. Available at: [Link]

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. researchgate.net [researchgate.net]

- 3. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. irejournals.com [irejournals.com]

- 7. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Technical Guide: N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide in Organic Synthesis

[1]

Executive Summary

N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide (N-34F-CA) is a specialized "active methylene" scaffold used primarily in the development of kinase inhibitors and androgen receptor antagonists.[1][2] Its structural value lies in the convergence of two distinct chemical functionalities:

-

The 3-Chloro-4-Fluoroaniline Motif: A privileged pharmacophore found in blockbuster drugs like Gefitinib and Afatinib.[1][2] The specific halogenation pattern modulates metabolic stability (blocking P450 oxidation at the para-position) and optimizes lipophilicity for membrane permeability.[1][2][3]

-

The Cyanoacetamide Tail: A highly reactive electrophilic "warhead" precursor.[1][2][3] The acidic methylene protons (

) facilitate Knoevenagel condensations and Gewald-type heterocyclizations, allowing rapid diversification into acrylamides, pyridones, and thiophenes.[1][3]

This guide provides a validated synthetic workflow for generating N-34F-CA and utilizing it as a divergent intermediate in high-value medicinal chemistry campaigns.

Structural Analysis & Reactivity Profile[2][3]

The utility of N-34F-CA is dictated by its electronic environment.[1][2] The electron-withdrawing nature of the cyano group (

| Parameter | Value / Description | Impact on Synthesis |

| CAS Number | 219529-31-4 | Unique identifier for procurement/indexing. |

| Molecular Weight | 212.61 g/mol | Fragment-like; ideal for Lead-Oriented Synthesis.[1][2] |

| Active Site | Site of nucleophilic attack (Knoevenagel/Michael).[1][2][3] | |

| Pharmacophore | 3-Cl, 4-F Phenyl | Increases metabolic half-life; enhances hydrophobic binding.[1][2] |

| H-Bonding | 1 Donor, 2 Acceptors | Facilitates ATP-hinge binding in kinase targets.[1][2] |

Synthetic Protocols

Protocol A: Synthesis of the Core Scaffold (N-34F-CA)

Objective: Synthesize N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide from its aniline precursor via aminolysis.[1][2]

Mechanism: Nucleophilic acyl substitution.[1][2][3] The aniline nitrogen attacks the ester carbonyl of ethyl cyanoacetate, displacing ethanol.[1][2][3]

Materials:

-

3-Chloro-4-fluoroaniline (1.0 eq) [CAS: 367-21-5][1]

-

Solvent: Toluene or Xylene (for azeotropic removal of ethanol)[1][3]

-

Catalyst: None required (thermal) or DMAP (0.1 eq for acceleration)

Step-by-Step Methodology:

-

Charge: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 3-chloro-4-fluoroaniline (10 mmol) in Toluene (30 mL).

-

Addition: Add Ethyl cyanoacetate (12 mmol) dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (

). Maintain reflux for 4–6 hours. The reaction is driven to completion by the removal of the ethanol byproduct via the Dean-Stark trap.[1][2][3] -

Monitoring: Monitor via TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The aniline spot (

) should disappear, replaced by the more polar amide product ( -

Work-up: Cool the reaction mixture to room temperature. The product often precipitates directly upon cooling.[1][2][3]

-

Purification: Filter the solid. Wash the cake with cold toluene followed by hexanes to remove unreacted ester.[1][2][3] Recrystallize from Ethanol/Water (9:1) if necessary.[1][2][3]

-

Validation:

NMR should show a singlet at

Protocol B: Divergent Synthesis via Knoevenagel Condensation

Objective: Transform N-34F-CA into an arylidene derivative (acrylamide), a common Michael-acceptor warhead in covalent kinase inhibitors.[1]

Materials:

Methodology:

-

Dissolution: Suspend N-34F-CA (1 mmol) and the target aldehyde (1 mmol) in Ethanol (5 mL).

-

Catalysis: Add Piperidine (2-3 drops).

-

Reaction: Stir at reflux for 1-3 hours. The reaction typically proceeds via an aldol-like addition followed by dehydration.[1][2][3]

-

Isolation: Cool to

. The arylidene product usually crystallizes out as a colored solid (yellow/orange due to conjugation).[1][2][3] -

Filtration: Filter and wash with cold ethanol.

Visualizing the Chemical Space

The following diagram illustrates the central role of N-34F-CA as a "hub" molecule, bridging raw materials to complex heterocyclic drugs.

Figure 1: Synthetic workflow illustrating the conversion of 3-chloro-4-fluoroaniline into the N-34F-CA hub and its subsequent diversification into bioactive scaffolds.[1]

Medicinal Chemistry Context

The "Privileged" Halogenation

The 3-chloro-4-fluoro substitution is not arbitrary.[1][2] In the context of drug design (e.g., Gefitinib, Afatinib), this pattern serves specific functions:

-

Metabolic Blocking: The fluorine atom at the para position blocks metabolic hydroxylation by Cytochrome P450 enzymes, significantly extending the drug's half-life.[1][3]

-

Electronic Tuning: The electron-withdrawing nature of the halogens reduces the electron density of the phenyl ring.[1][2][3] When N-34F-CA is converted into an acrylamide (via Protocol B), this electronic effect increases the electrophilicity of the Michael acceptor, tuning its reactivity toward cysteine residues in the target protein's ATP binding pocket.[1][3]

Case Study: Kinase Inhibition

Derivatives of N-34F-CA synthesized via the Knoevenagel route function as Type I or Type II kinase inhibitors .[1][2] The cyano group (

References

-

BenchChem. (2025).[1][2][3][4][5] The Pivotal Role of 3-Chloro-4-fluoroaniline: An In-depth Technical Guide for Chemical Synthesis. Retrieved from [1][3]

-

Santa Cruz Biotechnology. (2025).[1][2][3] N-(3-Chloro-4-fluorophenyl)-2-cyanoacetamide Product Data (CAS 219529-31-4). Retrieved from [1][3]

-

Fluorochem. (2025).[1][2][3][6][7] Chemical Properties and Safety Data for N-(3-Chloro-4-fluorophenyl)-2-cyanoacetamide. Retrieved from [1][3]

-

Sigma-Aldrich. (2025).[1][2][3] Knoevenagel Condensation Reaction: Mechanisms and Protocols. Retrieved from [1][3]

-

National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for N-(3-chlorophenyl)-2-cyanoacetamide (Analogous Structure). Retrieved from [1][3]

-

ResearchGate. (2025). Optimization of the synthesis process for 3-chloro-4-fluoroaniline and downstream applications. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. scispace.com [scispace.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. N-(3-chlorophenyl)-2-cyanoacetamide | C9H7ClN2O | CID 679494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide: A Technical Guide to Putative Targets

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides an in-depth exploration of the potential therapeutic targets of the novel synthetic compound, N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide. As a Senior Application Scientist, the following guide is structured to move beyond a simple recitation of facts, instead offering a scientifically grounded rationale for target exploration based on the compound's structural motifs and the known biological activities of analogous molecules. Our objective is to furnish a robust intellectual framework for initiating and advancing a comprehensive research and development program centered on this promising chemical entity.

Executive Summary: The Case for a Multifaceted Investigative Approach

N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide (CAS 219529-31-4) is a small molecule whose therapeutic potential remains largely uncharted[1]. However, a detailed analysis of its constituent chemical features—the N-(3-chloro-4-fluorophenyl) group and the 2-cyanoacetamide moiety—provides compelling evidence to suggest a range of plausible biological targets. Drawing parallels from structurally related compounds, we hypothesize that the primary therapeutic avenues for this molecule lie in oncology and potentially in antimicrobial applications. This guide will dissect the evidence for these hypotheses, propose specific molecular targets, and provide detailed experimental workflows for their validation.

Deconstruction of a Candidate Molecule: Structural Clues and Mechanistic Inferences

The predictive power of medicinal chemistry lies in understanding how specific structural components of a molecule can dictate its biological activity. N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide is comprised of two key pharmacophores:

-

The Substituted Phenyl Ring: The 3-chloro-4-fluorophenyl group is a common feature in a number of bioactive molecules, including kinase inhibitors and agents that modulate protein-protein interactions. The halogenation pattern can influence binding affinity, metabolic stability, and cell permeability.

-

The Cyanoacetamide Core: The cyanoacetamide functional group is a versatile scaffold known to participate in various biological interactions. Derivatives of cyanoacetamide have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.

The combination of these two moieties suggests that N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide may engage with multiple cellular targets, a characteristic that could be advantageous for treating complex multifactorial diseases such as cancer.

Primary Putative Therapeutic Area: Oncology

The preponderance of evidence from analogous compounds points towards a significant potential for N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide as an anticancer agent. Several distinct, yet potentially interconnected, mechanisms of action are plausible.

Target Hypothesis 1: Kinase Inhibition

A significant number of kinase inhibitors feature a substituted phenyl ring. Notably, a structurally related acetamide derivative has been identified as a selective inhibitor of Aurora Kinase B (AURKB) , a key regulator of mitosis[2]. Overexpression of AURKB is a hallmark of many cancers, making it a prime therapeutic target[2].

The inhibition of AURKB by N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide would be expected to disrupt the formation of the mitotic spindle, leading to failed cytokinesis and subsequent apoptosis in rapidly dividing cancer cells.

Caption: Proposed inhibitory action on the AURKB pathway.

Target Hypothesis 2: Induction of Apoptosis and Anti-Metastatic Effects

Derivatives of N-hetaryl-2-cyanoacetamide have been shown to exert potent anticancer effects through the induction of apoptosis and the inhibition of metastasis[3]. These effects are mediated through the modulation of several key cellular players.

-

Caspase Activation: The compound may trigger the intrinsic apoptotic pathway through the upregulation of Caspase-9 and the executioner Caspase-3 [3].

-

Inhibition of Matrix Metalloproteinases (MMPs): A reduction in the expression of MMP-2 and MMP-9 could curtail the breakdown of the extracellular matrix, a critical step in tumor invasion and metastasis[3].

-

Suppression of Angiogenesis: The compound might inhibit the formation of new blood vessels that supply tumors by downregulating Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) [3].

Caption: Overview of multifaceted anticancer mechanisms.

Target Hypothesis 3: Modulation of Pro-Survival Signaling

The structurally related salicylanilide, Rafoxanide, which also contains a chlorinated phenyl ring, has been shown to suppress critical cancer cell survival pathways, including the PI3K/Akt/mTOR and p38 MAPK pathways[4]. It is plausible that N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide could exhibit similar inhibitory activities.

Secondary Putative Therapeutic Area: Antimicrobial Activity

The chloroacetamide moiety is a known pharmacophore in compounds with antimicrobial properties[5]. Thiazole-containing chloroacetamide derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria[5].

Proposed Mechanism of Action

The antimicrobial activity of chloroacetamides is often attributed to their ability to act as alkylating agents, forming covalent bonds with nucleophilic residues (such as cysteine) in essential bacterial enzymes, thereby inactivating them.

Experimental Validation Protocols

The following section outlines a series of tiered, self-validating experimental protocols designed to systematically investigate the hypothesized therapeutic targets.

Tier 1: In Vitro Cytotoxicity and Antimicrobial Screening

Objective: To establish the foundational biological activity of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide.

Protocol 1: Cancer Cell Line Viability Assay

-

Cell Line Selection: A panel of human cancer cell lines should be selected, including those known to overexpress AURKB (e.g., MCF-7, HCT-116) and a non-cancerous control cell line (e.g., MRC-5) to assess selectivity[6].

-

Compound Preparation: Prepare a stock solution of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide in DMSO. Generate a dilution series to treat cells across a range of concentrations.

-

Cell Seeding and Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Replace the medium with a fresh medium containing the various concentrations of the compound.

-

Incubation: Incubate the cells for 48-72 hours.

-

Viability Assessment: Quantify cell viability using a standard method such as the MTT or PrestoBlue assay.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Strain Selection: Use a panel of clinically relevant bacterial strains, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) species[5].

-

Broth Microdilution: In a 96-well plate, perform a serial dilution of the compound in a suitable bacterial growth medium.

-

Inoculation: Inoculate each well with a standardized suspension of the test bacterium.

-

Incubation: Incubate the plates under appropriate conditions for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Tier 2: Target-Specific Mechanistic Assays

Objective: To investigate the direct interaction of the compound with its hypothesized molecular targets.

Protocol 3: Kinase Inhibition Assay (e.g., for AURKB)

-

Assay Format: Utilize a commercially available in vitro kinase assay kit for AURKB. These assays typically measure the phosphorylation of a substrate peptide.

-

Compound Titration: Test the compound across a range of concentrations to determine its ability to inhibit AURKB activity.

-

Data Analysis: Calculate the IC50 value for kinase inhibition.

Protocol 4: Apoptosis, Metastasis, and Angiogenesis Marker Expression Analysis

-

Cell Treatment: Treat relevant cancer cell lines with the compound at its IC50 concentration.

-

Western Blotting: Prepare cell lysates and perform Western blotting to assess the protein levels of key markers:

-

Apoptosis: Cleaved Caspase-3, Cleaved Caspase-9.

-

Metastasis: MMP-2, MMP-9.

-

Angiogenesis: HIF-1α, VEGF.

-

-

Quantitative Real-Time PCR (qRT-PCR): Analyze the mRNA expression levels of the corresponding genes to determine if the regulation occurs at the transcriptional level.

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in clear, comparative tables.

| Cell Line | Compound IC50 (µM) |

| MCF-7 | Experimental Value |

| HCT-116 | Experimental Value |

| MRC-5 | Experimental Value |

| Bacterial Strain | Compound MIC (µg/mL) |

| S. aureus | Experimental Value |

| E. coli | Experimental Value |

| Target | Compound IC50 (nM) |

| AURKB | Experimental Value |

Considerations for Further Development

Metabolic Stability: A crucial aspect to consider is the metabolic fate of the cyanoacetamide group. In vivo, nitriles can be metabolized by cytochrome P450 enzymes to release cyanide[7]. Therefore, early metabolic profiling studies are essential to assess the potential for toxicity and to guide any future lead optimization efforts.

Conclusion

N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide represents a molecule of significant interest with a strong theoretical basis for anticancer and potentially antimicrobial activity. The proposed therapeutic targets—including Aurora Kinase B, key regulators of apoptosis, metastasis, and angiogenesis—provide a clear and actionable roadmap for a comprehensive preclinical evaluation. The experimental protocols outlined in this guide offer a systematic and robust approach to validating these hypotheses and elucidating the compound's mechanism of action. A thorough investigation, guided by the principles of scientific integrity and logical progression, will be paramount in determining the ultimate therapeutic value of this promising compound.

References

- Information on the crystal structure of a related acetamide deriv

- Information on the structural similarity of a rel

- Information on the crystal structure and hydrogen bonding of a rel

-

Tran, P., Moccia, M., Wang, X., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]

-

PubChem. (n.d.). Cyanoacetamide. National Center for Biotechnology Information. [Link]

- Information on the insecticidal activity of a related cyanoacetamide deriv

- Information on the crystal structure of N-(3-Chloro-4-fluorophenyl)acetamide.

- Information on the antimicrobial and antiproliferative activities of N-(4-(4-bromophenyl)thiazol-2-yl)

-

El-Damasy, A. K., Seo, S. H., & Keum, Y. S. (2017). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. Anti-cancer agents in medicinal chemistry, 17(10), 1424–1436. [Link]

- Information on the chemical identity of a rel

-

Liu, Y., et al. (2019). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Medicinal Chemistry Research, 32(6), 1235-1241. [Link]

- General inform

- Information on the anticancer activity of fluorophenyl deriv

- Information on the anticancer properties of chloro- and dichloroacetamides.

-

Tashfeen, A., et al. (2020). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Advances, 10(46), 27489-27503. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Cyanoacetamide | C3H4N2O | CID 7898 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide

The following technical guide details the chemical identity, synthesis, and application of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide , a critical building block in the development of kinase inhibitors and heterocyclic libraries.

Role: Privileged Scaffold Precursor & Heterocyclic Building Block

CAS: 219529-31-4 | Formula: C

Executive Summary

In the landscape of modern medicinal chemistry, N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide serves as a high-value "warhead precursor" and scaffold installer.[3] Its structural significance lies in the 3-chloro-4-fluoroaniline moiety—a pharmacophore ubiquitously found in approved kinase inhibitors (e.g., Gefitinib , Afatinib ) and androgen receptor antagonists.[2][3]

Unlike simple anilines, this cyanoacetamide derivative provides a bifunctional handle :

-

The Amide Linker: Stable under physiological conditions, providing hydrogen bond donor/acceptor sites.

-

The Active Methylene (–CH

–CN): A highly reactive site for Knoevenagel condensations, Gewald reactions, and cyclizations, enabling the rapid generation of 2-pyridones , aminopyrazoles , and 2-aminothiophenes .

This guide outlines a scalable synthesis protocol, analytical validation, and its divergent utility in drug discovery.

Chemical Profile & Safety

| Property | Specification |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | Typically >130 °C (Dependent on purity/polymorph) |

| Solubility | Soluble in DMSO, DMF, hot Ethanol; Sparingly soluble in Water |

| Reactivity | High acidity of |

| Hazards | Irritant (H315, H319, H335) .[3][4] Toxic if swallowed (H301).[3] Handle in fume hood. |

Core Synthesis Protocol: Thermal Aminolysis

While various methods exist (e.g., DCC coupling), the thermal aminolysis of ethyl cyanoacetate is the industrial "gold standard" due to its atom economy and avoidance of complex coupling reagents.

Reaction Scheme

[3]Step-by-Step Methodology

Phase 1: Reaction Setup

-

Equipment: 500 mL Round Bottom Flask (RBF), Dean-Stark trap (optional but recommended for rate enhancement), Reflux Condenser, Magnetic Stirrer, Nitrogen inlet.

-

Reagents:

-

Procedure:

-

Charge the RBF with the aniline and toluene. Stir until fully dissolved.

-

Add Ethyl cyanoacetate in a single portion.

-

Catalyst (Optional): Add 0.1 eq of DMAP (4-dimethylaminopyridine) to accelerate the reaction, though neat thermal conditions often suffice.

-

Phase 2: Thermal Activation

-

Heat the mixture to reflux (110 °C) .

-

Maintain reflux for 6–12 hours . Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexane).

-

TLC Visualization: The starting aniline will fluoresce or stain dark; the product is typically less mobile and UV active.

-

-

Completion: The reaction is deemed complete when the aniline spot disappears.

Phase 3: Work-up & Purification

-

Cooling: Allow the mixture to cool slowly to room temperature (25 °C). The product often crystallizes directly from the toluene solution upon cooling.

-

Filtration: If a precipitate forms, filter the solid under vacuum.

-

Washing: Wash the filter cake with cold toluene (

mL) followed by hexanes ( -

Recrystallization (If necessary): Dissolve crude solid in minimum boiling ethanol. Cool to 4 °C overnight. Filter and dry under high vacuum at 45 °C.

Self-Validating Analytical Checkpoints

-

Checkpoint 1 (NMR): The

H NMR must show a singlet for the –CH -

Checkpoint 2 (Mass Spec): ESI(+) should show a dominant peak at

.[3]

Visualization: Process & Utility

The following diagrams illustrate the synthesis logic and the divergent applications of this scaffold.

Diagram 1: Synthesis Workflow

Caption: Step-by-step logic for the thermal synthesis of the target cyanoacetamide.

Diagram 2: Divergent Library Synthesis

This diagram demonstrates why this specific molecule is synthesized: it is a "hub" for creating complex heterocycles.[3]

Caption: Divergent synthesis pathways utilizing the active methylene and nitrile groups.[2][3]

Biological Context & Applications

The 3-chloro-4-fluorophenyl moiety is not accidental; it is a specific design element used to modulate metabolic stability (blocking para-oxidation via Fluorine) and lipophilicity (Chlorine).[3]

Kinase Inhibition (EGFR/Aurora)

Derivatives of this cyanoacetamide are frequently explored as ATP-competitive inhibitors .[2][3]

-

Mechanism: The cyanoacetamide is converted into a 2-aminothiophene or quinoline core.[2][3] The 3-Cl-4-F-phenyl group occupies the hydrophobic pocket of the kinase ATP-binding site, mimicking the interaction of the quinazoline ring in drugs like Gefitinib.[2]

-

Reference: The "Gewald Reaction" allows the rapid assembly of these thiophene cores, which are bioisosteres of anthranilic acid, a known privileged scaffold in kinase drug discovery.

Covalent Warhead Precursors

The active methylene group can be condensed with aldehydes to form acrylamides (via Knoevenagel).

-

Relevance: Acrylamides are the functional "warheads" in covalent inhibitors (e.g., Afatinib, Osimertinib) that target Cysteine residues. This cyanoacetamide provides a route to install a cyano-acrylamide warhead, which has different electrophilic properties compared to standard acrylamides.[2][3]

Agrochemicals

Similar N-aryl-cyanoacetamides are documented intermediates for pesticides, specifically those targeting fungal respiration or insect GABA receptors.[2][3]

References

- Preparation of Cyanoacetamides:Organic Syntheses, Coll. Vol. 1, p. 179 (1941); Vol. 9, p. 32 (1929). (Standard protocol basis).

-

Gewald Reaction Mechanism & Utility: Sabnis, R. W., et al. "2-Aminothiophenes by the Gewald Reaction."[3][5] Journal of Heterocyclic Chemistry, 1999. Link[3]

-

Kinase Inhibitor Scaffolds: Traxler, P., et al. "4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase." Journal of Medicinal Chemistry, 1996. Link[3]

-

PubChem Compound Summary: N-(3-chlorophenyl)-2-cyanoacetamide (Analogous structure data). Link

-

Santa Cruz Biotechnology: Product Data Sheet for N-(3-Chloro-4-fluorophenyl)-2-cyanoacetamide (CAS 219529-31-4). Link[3]

Sources

- 1. scbt.com [scbt.com]

- 2. prepchem.com [prepchem.com]

- 3. 2-(4-Chloro-phenyl)-N-[2-(4-hydroxy-3-methoxy-phenyl)-ethyl]-2-prop-2-ynyloxy-acetamide | C20H20ClNO4 | CID 23583625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide | C10H7F3N2O | CID 3823803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

Purification of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide by Recrystallization: An Application Note and Protocol

Abstract

This technical guide provides a comprehensive methodology for the purification of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide via recrystallization. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents. Ensuring its high purity is paramount for the successful outcome of subsequent synthetic steps and the quality of the final product. This document outlines the principles of recrystallization, a detailed protocol for solvent screening, the definitive recrystallization procedure, and methods for characterization of the purified product. The causality behind experimental choices is explained to provide researchers with a robust understanding of the purification process.

Introduction: The Critical Role of Purity

N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide is a substituted N-phenyl-2-cyanoacetamide derivative. Its synthesis, typically involving the reaction of 3-chloro-4-fluoroaniline with a cyanoacetylating agent, can lead to the formation of several impurities.[1] These may include unreacted starting materials, by-products from side reactions, and residual solvents. For its application in drug development and other sensitive areas, the removal of these impurities is not merely a suggestion but a critical necessity.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2] The fundamental principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures.[3] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature. Conversely, the impurities should either be highly soluble at all temperatures or sparingly soluble even at elevated temperatures.

This application note provides a detailed, step-by-step guide to developing and executing a robust recrystallization protocol for N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide, ensuring a high degree of purity.

Understanding the Analyte: N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide

A thorough understanding of the physicochemical properties of the target molecule is crucial for developing an effective purification strategy.

| Property | Value | Source |

| CAS Number | 219529-31-4 | [4] |

| Molecular Formula | C₉H₆ClFN₂O | [4] |

| Molecular Weight | 212.61 g/mol | [4] |

| Appearance | Typically a white to off-white solid | [1] |

The presence of the aromatic ring, amide linkage, and nitrile group suggests a molecule with moderate polarity. This characteristic is a key determinant in the selection of an appropriate recrystallization solvent.

The Recrystallization Workflow: A Systematic Approach

The purification of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide by recrystallization can be broken down into a logical sequence of steps. This workflow ensures a systematic and efficient approach to achieving high purity.

Caption: A systematic workflow for the purification of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide.

Experimental Protocols

Solvent System Screening

The choice of solvent is the most critical parameter in a successful recrystallization. An ideal solvent should exhibit a steep solubility curve for the target compound, meaning high solubility at high temperatures and low solubility at low temperatures.

Rationale for Solvent Selection:

Based on the structure of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide and solubility data for the related compound 2-cyanoacetamide, polar protic and aprotic solvents are promising candidates.[5] Alcohols such as ethanol and isopropanol are often effective for recrystallizing aromatic amides.[1] Solvent mixtures can also be employed to fine-tune the solubility characteristics.[6]

Protocol for Solvent Screening:

-

Place approximately 50 mg of the crude N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide into several small test tubes.

-

To each test tube, add a different solvent dropwise at room temperature, gently agitating after each addition. Potential solvents to screen are listed in the table below.

-

Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.

-

If the compound is insoluble at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves. Note the approximate volume of solvent required.

-

Once dissolved, allow the solution to cool slowly to room temperature, and then in an ice bath.

-

Observe the formation of crystals. The ideal solvent will yield a significant amount of crystalline solid upon cooling.

| Solvent/Solvent System | Expected Solubility Behavior | Rationale |

| Isopropanol | Low solubility at room temperature, high solubility when hot. | Often a good choice for moderately polar compounds. |

| Ethanol | Similar to isopropanol, may have slightly higher solubility. | A common and effective solvent for recrystallization. |

| Ethyl Acetate | Moderate solubility, may require a co-solvent. | Can be effective for compounds of intermediate polarity. |

| Isopropanol/Water | The addition of water as an anti-solvent can induce crystallization. | Fine-tunes the polarity of the solvent system. |

| Ethanol/Water | Similar to isopropanol/water, a versatile mixed solvent system. | A widely used combination for recrystallization. |

Definitive Recrystallization Protocol

This protocol is based on the likely suitability of isopropanol as a recrystallization solvent. Adjustments may be necessary based on the results of the solvent screening.

Materials and Equipment:

-

Crude N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide

-

Isopropanol (reagent grade)

-

Erlenmeyer flasks

-

Hot plate with magnetic stirring

-

Condenser

-

Buchner funnel and filter flask

-

Filter paper

-

Spatula

-

Glass stirring rod

-

Ice bath

Step-by-Step Procedure:

-

Dissolution: Place the crude N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide into an Erlenmeyer flask of appropriate size. Add a magnetic stir bar. Add a minimal amount of isopropanol to just cover the solid. Place the flask on a hot plate and gently heat to reflux with stirring. Add more hot isopropanol portion-wise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

-

Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and swirl. Reheat the solution to boiling for a few minutes.

-

Hot Gravity Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization in the funnel. Use a pre-heated funnel and filter flask.

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities.

-

Drying: Transfer the purified crystals to a watch glass and allow them to air dry, or dry them in a vacuum oven at a low temperature.

Caption: A step-by-step decision-making flowchart for the recrystallization protocol.

Characterization of the Purified Product

The purity and identity of the recrystallized N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide should be confirmed using appropriate analytical techniques.

| Analytical Technique | Purpose | Expected Result |

| Melting Point Analysis | To assess purity. | A sharp melting point range close to the literature value. Impurities typically broaden and depress the melting point. |

| Thin Layer Chromatography (TLC) | To check for the presence of impurities. | A single spot for the purified product, with no visible spots corresponding to starting materials or by-products. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure. | The spectra should be consistent with the structure of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide and free from impurity peaks. |

| High-Performance Liquid Chromatography (HPLC) | To quantify purity. | A single major peak corresponding to the product, with purity typically >99%. |

Troubleshooting

| Problem | Possible Cause | Solution |

| No crystals form upon cooling. | Too much solvent was used. | Evaporate some of the solvent and allow the solution to cool again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |

| Oiling out. | The compound is precipitating as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly. | Reheat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is more soluble and allow it to cool slowly. |

| Low recovery. | Too much solvent was used, or the crystals were washed with solvent that was not cold enough. | Use the minimum amount of hot solvent for dissolution and wash with ice-cold solvent. |

| Premature crystallization during hot filtration. | The solution cooled too much in the funnel. | Use a pre-heated funnel and filter flask, and filter the solution in small portions. |

Conclusion

Recrystallization is a highly effective method for the purification of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide. By following a systematic approach of solvent screening and a carefully executed recrystallization protocol, a high-purity product suitable for demanding applications in research and development can be obtained. The principles and techniques outlined in this guide provide a solid foundation for researchers to successfully purify this and other similar organic compounds.

References

- CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.

- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.

- Reddit. (2023).

- CN111925302A - Synthesis method of cyanoacetamide.

- University of Rochester, Department of Chemistry.

- SHIMO, K., & Asami, R. (1957). Cyanoacetamide Synthesis in Liquid Ammonia. Science Reports of the Research Institutes, Tohoku University, Series A, Physics, Chemistry and Metallurgy, 9, 328.

- Organic Syntheses. cyanoacetamide.

- ChemicalBook. N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyanoacetamide synthesis.

- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

- CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.

- CN107141212B - Preparation method of 2-chloro-4'-fluoroacetophenone.

- Fluorochem. N-(3-Chloro-4-fluorophenyl)-2-cyanoacetamide.

- Kang, S. S., Zeng, H. S., Li, H. L., & Wang, H. B. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1194.

- PubChem. N-(3-chlorophenyl)-2-cyanoacetamide.

- Santa Cruz Biotechnology. N-(3-Chloro-4-fluorophenyl)-2-cyanoacetamide | CAS 219529-31-4.

- CymitQuimica. CAS 539-03-7: N-(4-Chlorophenyl)acetamide.

- PubChem. Cyanoacetamide.

- PubChem. N-(4-Chlorophenyl)acetamide.

- PubChem. Isopropanol.

- BLDpharm. 22304-33-2|N-(3-Chloro-4-cyanophenyl)acetamide.

Sources

- 1. CAS 539-03-7: N-(4-Chlorophenyl)acetamide | CymitQuimica [cymitquimica.com]

- 2. WO2016185485A2 - Process for the preparation of n-[4-[(3-chloro-4-fluoro phenyl) amino]-7-[[(3s)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4- (dimethyl amino)-(2e)-2-butenamide (2z)-2-butenedioate (1 :2) and its polymorphs thereof - Google Patents [patents.google.com]

- 3. Isopropanol | CH3CHOHCH3 | CID 3776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Cyanoacetamide | C3H4N2O | CID 7898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

Application Notes and Protocols for N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide in Drug Discovery Screening

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of contemporary drug discovery, the identification and strategic deployment of novel chemical scaffolds are paramount to uncovering first-in-class therapeutics. N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide represents a synthetically accessible small molecule that embodies the principles of fragment-based drug discovery (FBDD) and serves as a versatile precursor for more complex molecular architectures.[1][2] Its structure, featuring a halogenated phenyl ring coupled to a reactive cyanoacetamide moiety, presents multiple opportunities for chemical elaboration, making it an attractive starting point for library synthesis. While direct biological activity data for this specific compound is not extensively documented, the N-phenyl-2-cyanoacetamide core is a recognized privileged scaffold in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against various therapeutic targets, notably protein kinases and microbial enzymes.